![molecular formula C17H13ClF3N3 B2576823 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine CAS No. 400074-90-0](/img/structure/B2576823.png)
4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine (4-CPT-PMP) is a synthetic organic compound that belongs to the class of pyrazol-5-ylamine derivatives. It is an important chemical intermediate that has been widely used in the synthesis of various pharmaceuticals. 4-CPT-PMP is a versatile molecule that has been studied extensively for its various applications in the scientific research field due to its unique chemical structure.
Applications De Recherche Scientifique
Specific Scientific Field
This compound falls within the domain of organic chemistry , specifically in the area of heterocyclic chemistry . Heterocyclic compounds contain at least one ring structure with atoms other than carbon (such as nitrogen, oxygen, or sulfur) in the ring. In this case, the pyrazole ring constitutes the heterocyclic moiety.
a. Anti-Inflammatory Agents
Researchers have explored the anti-inflammatory potential of this compound. By inhibiting specific enzymes or pathways involved in inflammation, it may serve as a promising candidate for developing novel anti-inflammatory drugs.
b. Analgesic Properties
Studies have investigated the analgesic (pain-relieving) effects of this compound. It may interact with receptors in the central nervous system, modulating pain perception. Further research is needed to understand its mechanism of action fully.
c. Neurological Disorders
Given its structural resemblance to other bioactive molecules, scientists have explored its potential in treating neurological disorders. It could act as a neuroprotective agent or influence neurotransmitter systems.
d. Migraine Treatment
The compound’s trifluoromethyl group has attracted attention in migraine research. During a migraine attack, levels of calcitonin gene-related peptide (CGRP) rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches . Investigating the interaction between this compound and CGRP receptors may lead to new therapeutic strategies.
e. Synthesis of Piperidinols
4-(4-Chlorophenyl)-3-(trifluoromethyl)phenyl)-4-piperidinol can be used to synthesize piperidinols and related compounds. These derivatives find applications in medicinal chemistry and drug development .
f. Trifluoromethylpyridines
The compound can serve as a precursor for trifluoromethylpyridines. These pyridine derivatives have diverse applications, including agrochemicals and pharmaceuticals. Researchers have developed efficient synthetic methods for their production .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3/c1-10-15(11-5-7-13(18)8-6-11)16(22)24(23-10)14-4-2-3-12(9-14)17(19,20)21/h2-9H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBYIGVLDFCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

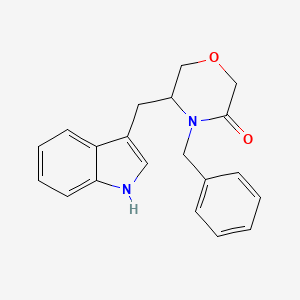
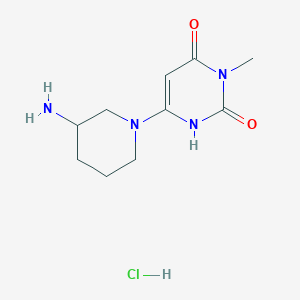
![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)
![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
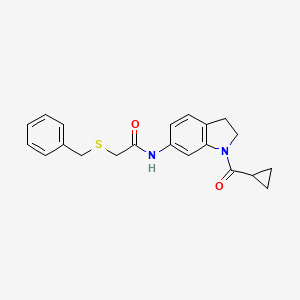
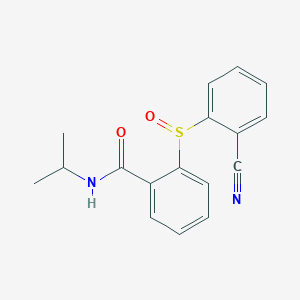
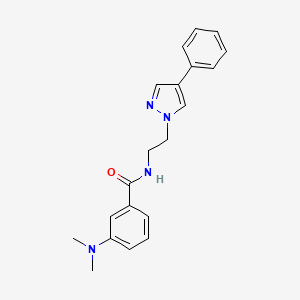
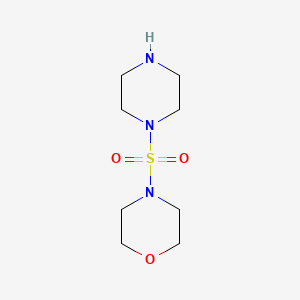
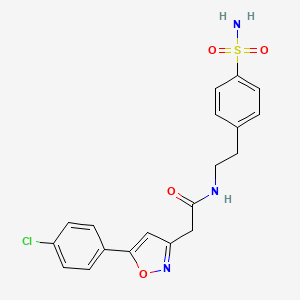
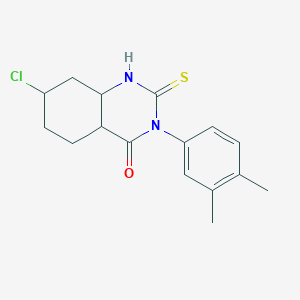
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)
![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)